4-tert-Butyl-N-methyl-2,6-dinitroaniline
Overview
Description
4-tert-Butyl-N-methyl-2,6-dinitroaniline is a chemical compound known for its applications in various fields, including chemistry and industry. It is characterized by the presence of a tert-butyl group, a methyl group, and two nitro groups attached to an aniline ring. This compound is often used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-N-methyl-2,6-dinitroaniline typically involves the nitration of 4-tert-butylaniline followed by methylation. The nitration process introduces nitro groups at the 2 and 6 positions of the aniline ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The nitration and methylation steps are carefully monitored to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-N-methyl-2,6-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-tert-Butyl-N-methyl-2,6-dinitroaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-N-methyl-2,6-dinitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-N-sec-butyl-2,6-dinitroaniline: Similar structure but with a sec-butyl group instead of a methyl group.
4-tert-Butyl-2,6-dinitroanisole: Contains a methoxy group instead of a methyl group on the nitrogen atom
Uniqueness
4-tert-Butyl-N-methyl-2,6-dinitroaniline is unique due to its specific combination of tert-butyl, methyl, and nitro groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-tert-butyl-N-methyl-2,6-dinitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)7-5-8(13(15)16)10(12-4)9(6-7)14(17)18/h5-6,12H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDESEGYLPHQNFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])NC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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